

A Technical Guide to the Spectroscopic Characterization of Disperse Orange 44

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Compound of Interest		
Compound Name:	Disperse Orange 44	
Cat. No.:	B3418293	Get Quote

Introduction: **Disperse Orange 44** is a monoazo dye used in the textile industry for dyeing polyester fibers.[1] A thorough understanding of its spectroscopic properties is essential for quality control, analytical identification, and research into its photophysical behavior and degradation pathways. This guide provides a detailed overview of the expected Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for **Disperse Orange 44**, based on its chemical structure. While specific experimental spectra for this dye are not widely published, this document outlines the standard methodologies for data acquisition and presents predicted data based on well-established spectroscopic principles.

Chemical Structure: **Disperse Orange 44** has the chemical formula C₁₈H₁₅ClN₆O₂ and the following structure: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile.[2][3] The key structural features include a substituted azobenzene core, a nitro group (NO₂), a chloro (Cl) group, two cyanoethyl groups (-CH₂CH₂C≡N), and aromatic rings. These features dictate its characteristic spectroscopic fingerprint.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule, which are responsible for its color. Azo dyes like **Disperse Orange 44** exhibit strong absorption in the visible region due to the extensive π -conjugation across the azobenzene system, which is



enhanced by electron-donating (the tertiary amine) and electron-withdrawing (nitro and chloro) groups.[4]

Experimental Protocol

A typical procedure for obtaining the UV-Vis absorption spectrum of a dye is as follows:

- Solvent Selection: Choose a spectral grade solvent in which the dye is soluble and that is transparent in the wavelength range of interest (typically 250-700 nm for azo dyes).[5]
 Common solvents include methanol, ethanol, or dimethylformamide (DMF).
- Solution Preparation: Prepare a stock solution of Disperse Orange 44 of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0).
 [5]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and a second cuvette with the dye solution.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 250 to 700 nm.[5] The wavelength of maximum absorbance (λmax) is the key parameter to be determined.

Predicted UV-Vis Data

The extended conjugation of the azobenzene system, influenced by the auxochromic amino group and the electron-withdrawing nitro group, is expected to result in a strong absorption band in the visible region, giving the dye its orange color.

Parameter	Predicted Value	Corresponding Transition
λmax	~450 - 490 nm	$\pi \to \pi^*$

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).



Experimental Protocol

For a solid powder sample like **Disperse Orange 44**, the KBr pellet method is common:

- Sample Preparation: Mix approximately 1 mg of the finely ground dye with 100-200 mg of dry, IR-grade potassium bromide (KBr).
- Pellet Formation: Grind the mixture thoroughly to ensure homogeneity and press it into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber or a pure KBr pellet should be recorded first for subtraction.

Predicted FTIR Data

The structure of **Disperse Orange 44** contains several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Wavenumber (cm⁻¹)	Vibration Type	Functional Group
~2250 - 2240	C≡N Stretch	Cyano (-C≡N)
~1600 - 1585	N=N Stretch	Azo (-N=N-)
~1530 - 1500 & 1350 - 1300	Asymmetric & Symmetric NO ₂ Stretch	Nitro (-NO2)
~1600 - 1450	C=C Stretch	Aromatic Ring
~1360 - 1250	C-N Stretch	Aromatic Amine
~850 - 550	C-Cl Stretch	Aryl Halide (-Cl)
~3100 - 3000	C-H Stretch	Aromatic C-H
~2950 - 2850	C-H Stretch	Aliphatic C-H (-CH2-)

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol

- Solvent Selection: Dissolve 5-20 mg of **Disperse Orange 44** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solvent must completely dissolve the sample.
- Sample Preparation: Transfer the solution into a 5 mm NMR tube. Ensure the solution is free of particulate matter.
- Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking
 onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity,
 and acquiring the spectra. ¹³C NMR generally requires a higher sample concentration or a
 longer acquisition time than ¹H NMR.

Predicted ¹H NMR Data

The 1 H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
8.0 - 8.5	Multiplet	3H	Protons on the nitro- and chloro-substituted aromatic ring
6.8 - 7.8	Multiplet	4H	Protons on the amine- substituted aromatic ring
3.6 - 4.0	Triplet	4H	-N-CH2-CH2-CN
2.7 - 3.1	Triplet	4H	-N-CH2-CH2-CN



Predicted ¹³C NMR Data

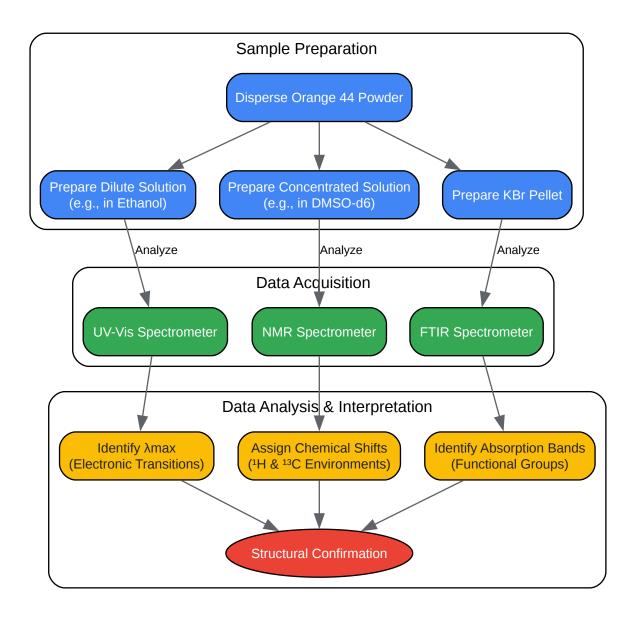
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)	Carbon Type	Assignment
145 - 155	Aromatic	Aromatic carbons attached to N atoms
130 - 145	Aromatic	Aromatic carbon attached to Cl and NO ₂
115 - 130	Aromatic	Aromatic C-H carbons
117 - 120	Nitrile	C≡N
45 - 55	Aliphatic	-N-CH2-CH2-CN
15 - 25	Aliphatic	-N-CH2-CH2-CN

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a dye like **Disperse Orange 44**.





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Caption: Workflow for the spectroscopic analysis of **Disperse Orange 44**.

This comprehensive approach, combining UV-Vis, FTIR, and NMR spectroscopy, allows for a full characterization of the dye's electronic properties, functional group composition, and detailed molecular structure, which is invaluable for researchers and drug development professionals.



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